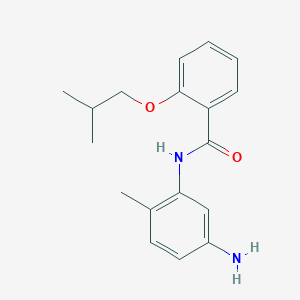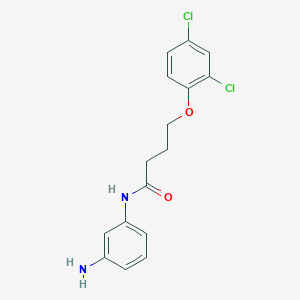
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide, or 3-APB, is a synthetic compound that is widely used in scientific research. It is a derivative of the neurotransmitter dopamine, and it has been used in various laboratory experiments to study the effects of dopamine on the brain and body. 3-APB has been studied for its effects on neurotransmission, inflammation, and other physiological processes.
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibitors
Research has revealed that certain derivatives of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides, including structures similar to N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide, are potent dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds have been studied for their potential in reducing blood glucose levels in oral glucose tolerance tests, indicating potential applications in the treatment of type 2 diabetes (Nitta et al., 2012), (Nitta et al., 2008).
Lipoxygenase Inhibitors
A study on N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, which are structurally related to N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide, showed moderate activity against the lipoxygenase enzyme (LOX). This suggests potential applications in the treatment of inflammatory conditions or diseases involving LOX (Aziz‐ur‐Rehman et al., 2016).
Tyrosinase and Melanin Inhibitors
Research into N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides demonstrated their potential as inhibitors of tyrosinase and melanin, indicating possible use in the development of depigmentation drugs. This research suggests that compounds structurally similar to N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide may have applications in dermatology or cosmetic science (Raza et al., 2019).
Matrix Metalloproteinase Inhibitors
Compounds based on N-hydroxy-2(R)-[(4-methoxyphenyl)sulfonyl-amino]-3-methyl-butanamide, which are structurally related to N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide, have been synthesized as potential matrix metalloproteinase inhibitors (MMPIs). These could be used in molecular imaging of activated MMPs found in various pathological processes, indicating potential applications in diagnostic imaging and cancer research (Wagner et al., 2007).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c17-11-6-7-15(14(18)9-11)22-8-2-5-16(21)20-13-4-1-3-12(19)10-13/h1,3-4,6-7,9-10H,2,5,8,19H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEJDETZFHTBPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-4-(2,4-dichlorophenoxy)-butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

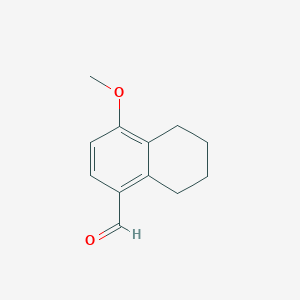

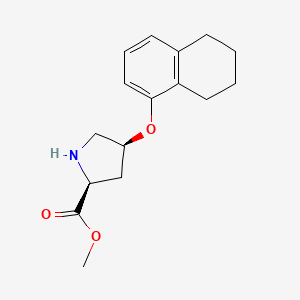
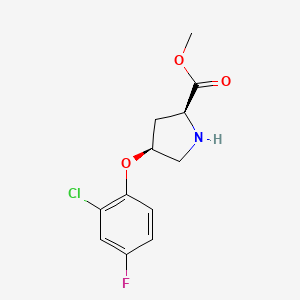
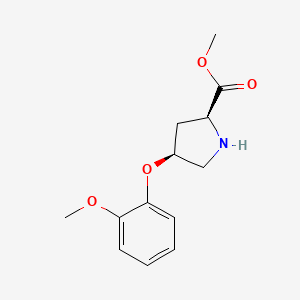
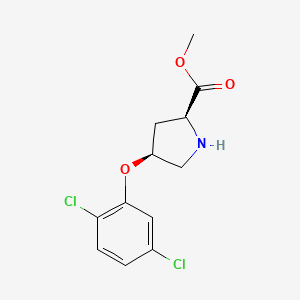
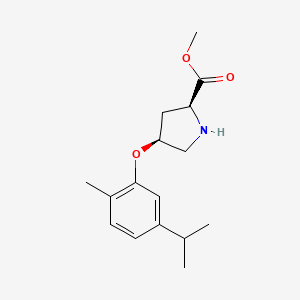


![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)


